molecular formula C10H20ClNO B13468076 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride CAS No. 2913278-24-5

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride

Katalognummer: B13468076
CAS-Nummer: 2913278-24-5
Molekulargewicht: 205.72 g/mol
InChI-Schlüssel: IVDJCZNRWDUXFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive spirocyclic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-9-azaspiro[56]dodecanehydrochloride typically involves the Prins cyclization reactionThe reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

Industrial production of 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride may involve optimization of the synthetic routes to enhance yield and reduce costs. This could include the use of alternative catalysts or reaction conditions that are more scalable and cost-effective. detailed industrial production methods are not widely documented in the literature.

Analyse Chemischer Reaktionen

Types of Reactions

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using common reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or azides.

Wissenschaftliche Forschungsanwendungen

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Oxa-9-azaspiro[5.6]dodecanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with a different ring size.

    1-Oxa-8-azaspiro[4.5]decane: This compound also features a spirocyclic structure but with a smaller ring system.

Uniqueness

1-Oxa-9-azaspiro[5.6]dodecanehydrochloride is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms in the spiro ring. This gives it distinct chemical and biological properties compared to other spirocyclic compounds .

Eigenschaften

CAS-Nummer

2913278-24-5

Molekularformel

C10H20ClNO

Molekulargewicht

205.72 g/mol

IUPAC-Name

1-oxa-10-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-2-9-12-10(4-1)5-3-7-11-8-6-10;/h11H,1-9H2;1H

InChI-Schlüssel

IVDJCZNRWDUXFS-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC2(C1)CCCNCC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.